molecular formula C12H15F3N2O B3052026 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea CAS No. 3800-25-7

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3052026
CAS No.: 3800-25-7
M. Wt: 260.26 g/mol
InChI Key: IGLSTRKWAFZALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea is a phenylurea-based compound of interest in medicinal chemistry and biochemical research . The phenylurea scaffold is a key structure in the development of small-molecule inhibitors for therapeutic targets . Research indicates that substituted phenylurea derivatives demonstrate potent inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key immunotherapeutic target in oncology . The incorporation of a trifluoromethyl group, as seen in the 3-(trifluoromethyl)phenyl moiety of this compound, is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity . This compound is related to structures disclosed in patents for dihydropyridopyrimidinyl and dihydronaphthyidinyl compounds, which have been investigated as kinase inhibitors for the treatment of proliferative diseases . It is offered for early discovery research as part of a collection of rare and unique chemicals. Researchers are responsible for confirming product identity and/or purity. This product is intended for laboratory research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-2-3-7-16-11(18)17-10-6-4-5-9(8-10)12(13,14)15/h4-6,8H,2-3,7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLSTRKWAFZALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295705
Record name 1-butyl-3-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3800-25-7
Record name NSC104477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104477
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-butyl-3-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3800-25-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization Strategies of 1 Butyl 3 3 Trifluoromethyl Phenyl Urea

Established Synthetic Pathways for 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea

The primary and most direct route for the synthesis of this compound is the nucleophilic addition of butylamine (B146782) to 3-(trifluoromethyl)phenyl isocyanate. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, at room temperature. The reaction is generally high-yielding and proceeds to completion, often with the product precipitating out of the reaction mixture, which simplifies purification.

The general reaction scheme is as follows:

Reaction of 3-(trifluoromethyl)phenyl isocyanate with butylamine.

An alternative, though less direct, approach involves the in-situ generation of the isocyanate from 3-(trifluoromethyl)aniline (B124266). This can be achieved using phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) or carbonyldiimidazole (CDI). Due to the high toxicity of phosgene, its use is largely avoided in modern laboratory settings in favor of safer alternatives. When CDI is used, it first reacts with the aniline (B41778) to form an intermediate carbamoyl-imidazole, which then reacts with butylamine to yield the desired urea (B33335) and imidazole (B134444) as a byproduct.

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in organic chemistry. For the synthesis of urea derivatives, this has primarily focused on avoiding hazardous reagents and minimizing waste.

Key green chemistry strategies applicable to the synthesis of this compound include:

Phosgene-free Synthesis: The use of phosgene alternatives is a cornerstone of green urea synthesis. Reagents like dimethyl carbonate or diethyl carbonate can be used in reactions with amines at elevated temperatures and pressures, though these methods are often less efficient than the isocyanate route for laboratory-scale synthesis.

Catalytic Methods: Research has explored the catalytic carbonylation of nitroaromatics and amines as a phosgene-free route to isocyanates and subsequently ureas. This approach uses carbon monoxide as a C1 source and is often mediated by transition metal catalysts.

Solvent Selection: The choice of solvent plays a crucial role in the environmental impact of a synthesis. Utilizing greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even performing the reaction under solvent-free conditions (neat) where feasible, can significantly reduce the environmental footprint.

Atom Economy: The reaction of an isocyanate with an amine is an addition reaction and thus has 100% atom economy in theory, as all atoms from the reactants are incorporated into the product. This makes it an inherently green aspect of the established synthetic pathway.

Transitioning a laboratory-scale synthesis to a larger, research-quantity production (grams to kilograms) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Key considerations for scaling up the synthesis of this compound include:

Reaction Exothermicity: The reaction between an isocyanate and an amine is often exothermic. On a larger scale, this heat generation needs to be carefully managed to prevent runaway reactions. This can be achieved through controlled addition of reagents, efficient stirring, and the use of a jacketed reactor with a cooling system.

Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized "hot spots." The choice of stirrer (e.g., mechanical overhead stirrer) and reactor geometry becomes more important at a larger scale.

Work-up and Purification: At a larger scale, product isolation and purification methods need to be adapted. Filtration of a precipitated product is generally scalable. However, if chromatographic purification is required at the lab scale, alternative methods like recrystallization or trituration are often more practical for larger quantities.

Continuous Flow Synthesis: For even larger-scale production, continuous flow chemistry offers significant advantages in terms of safety, heat management, and process control. In a flow setup, small volumes of reactants are continuously mixed and reacted in a heated or cooled tube, allowing for better control over reaction parameters and safer handling of exothermic reactions.

Exploration of Synthetic Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the systematic investigation of structure-activity relationships (SAR) in various applications, such as medicinal chemistry and materials science. This involves strategic modifications to both the butyl and the trifluoromethylphenyl moieties of the molecule.

The n-butyl group can be systematically varied to explore the effects of chain length, branching, and the introduction of cyclic structures. These modifications are readily achieved by substituting butylamine with other primary amines in the standard synthesis with 3-(trifluoromethyl)phenyl isocyanate.

Examples of Modifications:

Varying Alkyl Chain Length: Using amines such as ethylamine, propylamine, pentylamine, or hexylamine (B90201) allows for the investigation of how the lipophilicity and size of the alkyl substituent influence the properties of the final compound.

Introducing Branching: Employing branched amines like isobutylamine, sec-butylamine, or tert-butylamine (B42293) can probe the impact of steric hindrance near the urea linkage.

Incorporating Cyclic Systems: Cycloalkylamines, such as cyclopropylamine, cyclopentylamine, or cyclohexylamine, can be used to introduce conformational rigidity.

Functionalization of the Alkyl Chain: Amines containing other functional groups (e.g., 4-aminobutanol, 2-methoxyethylamine) can be used to introduce new interaction points, such as hydrogen bond donors or acceptors.

Amine ReactantResulting N-SubstituentExpected Impact
EthylamineEthylDecreased lipophilicity
IsobutylamineIsobutylIncreased steric bulk
CyclohexylamineCyclohexylIncreased rigidity
4-Aminobutanol4-HydroxybutylIncreased polarity, H-bonding

Modifications to the trifluoromethylphenyl ring allow for the exploration of electronic and steric effects on the aromatic portion of the molecule. This is typically achieved by starting with different substituted anilines to synthesize the corresponding isocyanates.

Examples of Modifications:

Positional Isomers of the Trifluoromethyl Group: Starting with 2-(trifluoromethyl)aniline (B126271) or 4-(trifluoromethyl)aniline (B29031) will yield the corresponding positional isomers of the final urea. This allows for an investigation into how the position of the electron-withdrawing trifluoromethyl group affects the electronic properties of the urea.

Introduction of Other Substituents: A wide variety of substituted anilines are commercially available or can be readily synthesized. Introducing other electron-donating (e.g., methoxy (B1213986), methyl) or electron-withdrawing (e.g., chloro, nitro) groups onto the phenyl ring allows for a fine-tuning of the electronic properties.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as pyridine (B92270), thiophene, or pyrazole, by starting with the corresponding amino-heterocycle.

Starting AnilineResulting Aryl MoietyExpected Electronic Impact
4-(Trifluoromethyl)aniline4-(Trifluoromethyl)phenylAltered electronic distribution
3-Chloro-5-(trifluoromethyl)aniline3-Chloro-5-(trifluoromethyl)phenylIncreased electron withdrawal
3-Methoxyaniline3-MethoxyphenylIntroduction of electron-donating group
2-AminopyridinePyridin-2-ylIntroduction of a heteroaromatic system

The electronic and steric nature of the substituents on both the amine and the phenyl isocyanate can influence the rate, yield, and purity of the urea formation reaction.

Electronic Effects: The nucleophilicity of the amine is a key factor. Electron-donating groups on the amine increase its nucleophilicity and generally lead to faster reaction rates. Conversely, highly electron-deficient anilines (used to make the isocyanate) can be less reactive in the isocyanate formation step. For the amine component, primary aliphatic amines like butylamine are generally more nucleophilic than aromatic amines, leading to rapid and high-yielding reactions with isocyanates.

Steric Effects: Significant steric hindrance around the amine nitrogen can slow down the reaction rate. For example, the reaction of a bulky amine like tert-butylamine with an isocyanate is slower than that of n-butylamine. Similarly, bulky substituents ortho to the isocyanate group can hinder the approach of the amine nucleophile.

Butyl Moiety AnalogueTrifluoromethylphenyl Moiety AnalogueGeneral Effect on YieldRationale
n-Butyl3-(Trifluoromethyl)phenylHighUnhindered primary amine, activated phenyl isocyanate.
tert-Butyl3-(Trifluoromethyl)phenylModerate to HighIncreased steric hindrance on the amine may slow the reaction but often still proceeds to high conversion.
n-Butyl2,6-Dimethyl-3-(trifluoromethyl)phenylModerateSteric hindrance on the isocyanate from the ortho-methyl groups can decrease the reaction rate and potentially the final yield.
Aniline3-(Trifluoromethyl)phenylModerateAromatic amines are less nucleophilic than aliphatic amines, leading to a slower reaction.

In general, the synthesis of this compound and its close analogues via the isocyanate-amine route is robust and high-yielding. The purity of the product is often high, especially if it precipitates from the reaction mixture, allowing for simple isolation by filtration. When the product is soluble, standard purification techniques such as recrystallization or column chromatography are effective.

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic organic chemistry have provided sophisticated tools for the construction of urea moieties. These modern techniques aim to overcome the limitations of traditional methods, which often involve hazardous reagents like phosgene and its derivatives. The focus has shifted towards catalytic systems, continuous manufacturing processes, and high-throughput solid-phase methodologies to access complex urea derivatives with greater control and efficiency.

Catalysis in Urea Bond Formation

Catalysis offers a powerful strategy for the formation of the urea bond in this compound, providing milder reaction conditions and improved selectivity. Both transition metal catalysis and organocatalysis have emerged as prominent approaches.

Palladium-catalyzed C-N cross-coupling reactions represent a versatile method for the synthesis of unsymmetrical ureas. nih.gov This approach typically involves the coupling of an aryl halide with a monosubstituted urea or a protected urea. For the synthesis of this compound, a potential pathway could involve the palladium-catalyzed coupling of 3-(trifluoromethyl)bromobenzene with butylurea. The use of specialized phosphine (B1218219) ligands can enhance the efficiency of these coupling reactions, allowing for the formation of the desired product under relatively mild conditions. nih.gov A general scheme for such a transformation is presented below:

Scheme 1: Proposed palladium-catalyzed synthesis of this compound.

Reactant 1Reactant 2Catalyst SystemProduct
3-(Trifluoromethyl)bromobenzeneButylureaPd catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., a biarylphosphine)This compound

Organocatalysis provides a metal-free alternative for urea synthesis. Chiral (thio)urea derivatives, particularly those bearing the 3,5-bis(trifluoromethyl)phenyl motif, have been recognized as privileged structures in catalyst development. rsc.orgresearchgate.net These catalysts function as hydrogen-bond donors, activating electrophiles and stabilizing reaction intermediates. While often employed in asymmetric synthesis, the principles of hydrogen-bond catalysis can be applied to urea bond formation. For instance, an organocatalyst could facilitate the reaction between 3-(trifluoromethyl)phenyl isocyanate and butylamine by activating the isocyanate group towards nucleophilic attack. The electron-withdrawing nature of the trifluoromethyl groups on the catalyst enhances its hydrogen-bonding acidity, thereby increasing its catalytic activity. researchgate.net

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has garnered significant attention as a tool for the safe, efficient, and scalable production of chemical compounds, including ureas. vapourtec.commdpi.com This technology utilizes microreactors or packed-bed reactors where reagents are continuously pumped and mixed, offering precise control over reaction parameters such as temperature, pressure, and residence time.

The synthesis of this compound in a continuous flow system could be envisioned through the reaction of 3-(trifluoromethyl)phenyl isocyanate with butylamine. A typical setup would involve two separate inlet streams for the isocyanate and the amine, which are then combined in a micromixer before entering a temperature-controlled reactor coil. The short diffusion distances and excellent heat transfer in microreactors allow for rapid and highly controlled reactions, often leading to higher yields and purities compared to batch processes. researchgate.net

A key advantage of flow chemistry is the ability to handle hazardous intermediates, such as isocyanates, in a contained and controlled manner, generating them in situ and immediately consuming them in the subsequent reaction step. researchgate.net This minimizes the risks associated with their storage and handling. A potential multi-step flow synthesis could involve the in situ generation of 3-(trifluoromethyl)phenyl isocyanate from a suitable precursor, followed by its immediate reaction with butylamine in a sequential flow reactor. researchgate.netgoogle.com

The table below outlines a conceptual flow synthesis process for this compound.

StepReagentsReactor TypeConditions
13-(Trifluoromethyl)aniline, Phosgene equivalent (e.g., triphosgene)MicroreactorControlled temperature and pressure
2In situ generated 3-(Trifluoromethyl)phenyl isocyanate, ButylamineMicroreactorRapid mixing, controlled temperature

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful platform for the preparation of libraries of small molecules, including substituted ureas, by simplifying purification and allowing for the use of excess reagents to drive reactions to completion. chimia.chrsc.org In a solid-phase approach to this compound, one of the reactants is immobilized on a solid support, such as a polymer resin.

A plausible strategy would involve the immobilization of butylamine onto a suitable resin via a cleavable linker. The resin-bound amine can then be reacted with an excess of 3-(trifluoromethyl)phenyl isocyanate in solution. After the reaction is complete, the excess reagents and by-products are simply washed away. The final step involves the cleavage of the desired this compound from the solid support. acs.org

Alternatively, 3-(trifluoromethyl)aniline could be attached to the solid support, followed by conversion to the corresponding isocyanate on the resin. Subsequent reaction with butylamine and cleavage would also yield the target product. The choice of linker is crucial and depends on the desired cleavage conditions to release the final product. dtu.dk The use of a triazene (B1217601) linker, for example, allows for the attachment of primary amines and subsequent reaction with isocyanates to form resin-bound ureas. acs.org

The general steps for a solid-phase synthesis are outlined in the following table:

StepProcedureReagents/Conditions
1. ImmobilizationAttachment of butylamine to a solid support via a cleavable linker.Butylamine, Resin with appropriate linker chemistry
2. Urea FormationReaction of the resin-bound amine with an excess of isocyanate.3-(Trifluoromethyl)phenyl isocyanate, Solvent (e.g., THF)
3. WashingRemoval of excess reagents and by-products.Appropriate solvents
4. CleavageRelease of the final product from the solid support.Cleavage cocktail (e.g., TFA-based)

Molecular Design and Computational Chemistry Approaches for 1 Butyl 3 3 Trifluoromethyl Phenyl Urea

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical first step in understanding the three-dimensional structure of a flexible molecule like 1-butyl-3-[3-(trifluoromethyl)phenyl]urea and its influence on physical properties and biological activity. The molecule possesses several rotatable bonds, primarily around the urea (B33335) linkage and within the n-butyl chain, leading to a complex potential energy surface (PES) with multiple local minima.

The central urea moiety can exist in different conformations, primarily described by the syn/anti arrangement of the N-H bonds relative to the carbonyl group. For substituted ureas, cis and trans isomers are also possible. Computational studies on similar alkyl- and phenyl-substituted ureas have shown that substitution patterns significantly influence the lowest energy conformations. researchgate.net For instance, analyses of phenylurea have revealed that the most stable form is a trans isomer with a syn geometry. researchgate.netpnnl.gov The butyl group, being an alkyl chain, would also have its own set of conformational preferences (e.g., gauche and anti conformations for the C-C bonds).

To map the energy landscape of this compound, quantum mechanics (QM) or high-level molecular mechanics (MM) methods would be employed. By systematically rotating the key dihedral angles—such as those connecting the butyl group to the nitrogen (N-C(sp3)), the phenyl ring to the nitrogen (N-C(aryl)), and around the C-N bonds of the urea—a detailed PES can be generated. researchgate.net This analysis would identify the global minimum energy conformation as well as other low-energy conformers that might be populated at room temperature. The relative energies of these conformers and the energy barriers separating them are crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a binding site. researchgate.net

Illustrative Table: Predicted Low-Energy Conformers of this compound (Note: This data is illustrative and represents the type of results obtained from a conformational analysis. Specific values would require dedicated computational studies.)

ConformerDihedral Angle 1 (C-N-C=O)Dihedral Angle 2 (N-C-C-C)Relative Energy (kcal/mol)Population (%)
A (Global Minimum)180° (trans)180° (anti)0.0065.7
B180° (trans)60° (gauche)0.8521.3
C0° (cis)180° (anti)2.103.5

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic properties of this compound. fluorine1.runih.gov These calculations provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate a variety of electronic descriptors. nih.gov Key properties to be determined include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The urea's oxygen and the trifluoromethyl group's fluorine atoms are expected to be regions of high negative potential, while the N-H protons would be regions of positive potential. mdpi.com

Partial Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) quantifies the charge distribution and helps in understanding intermolecular interactions like hydrogen bonding. researchgate.net

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, and its presence on the phenyl ring is expected to significantly influence the electronic properties of the aromatic system and the adjacent urea nitrogen. mdpi.com Quantum chemical calculations can precisely quantify this effect, for instance, by analyzing the charge distribution and the aromaticity of the phenyl ring. fluorine1.ruacs.org

Illustrative Table: Calculated Electronic Properties of this compound (Note: This data is illustrative and based on typical values for similar molecules. Specific values would require dedicated computational studies.)

PropertyCalculated ValueMethod/Basis Set
HOMO Energy-6.5 eVDFT/B3LYP/6-311G
LUMO Energy-1.2 eVDFT/B3LYP/6-311G
HOMO-LUMO Gap5.3 eVDFT/B3LYP/6-311G
Dipole Moment4.8 DebyeDFT/B3LYP/6-311G

Molecular Docking and Binding Affinity Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is fundamental in drug discovery for predicting the binding mode and affinity of a ligand. nih.govresearchgate.net

If a specific biological target is hypothesized for this compound, molecular docking can be used to explore its potential as an inhibitor or modulator. The urea scaffold is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the protein's hinge region. nih.gov

The process would involve:

Preparation of the Receptor: Obtaining a high-resolution 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of the lowest energy conformer of this compound, as determined by conformational analysis.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the defined binding site of the receptor. The program samples a large number of possible orientations and conformations of the ligand within the binding site.

Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to understand the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net The urea moiety is an excellent hydrogen bond donor and acceptor, while the trifluoromethylphenyl and butyl groups can engage in hydrophobic and van der Waals interactions. nih.gov

In the absence of a known target, virtual screening can be employed to identify potential protein targets for this compound from large databases of protein structures. nih.govbiorxiv.org This "reverse docking" approach involves docking the compound against a panel of disease-relevant proteins.

The workflow is similar to target-specific docking but is performed on a much larger scale. Hits are identified as proteins to which the compound binds with a high predicted affinity. biorxiv.org These predictions can then guide experimental validation to confirm the biological activity. Virtual screening campaigns have successfully identified novel inhibitors for various targets, including enzymes like urease, by screening libraries of urea-containing compounds. nih.govmdpi.com

Molecular Dynamics Simulations of Compound-Target Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment (water, ions, etc.). luc.edunih.gov MD simulations are used to assess the stability of the docked pose and to refine the binding affinity predictions. pnas.org

Starting from the best-docked pose obtained from molecular docking, an MD simulation would be run for a duration of nanoseconds to microseconds. njit.edu The analysis of the MD trajectory would provide information on:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, the stability of the binding pose can be assessed. A stable RMSD suggests a stable binding mode. nih.gov

Key Interactions: The persistence of specific intermolecular interactions (like hydrogen bonds) throughout the simulation can be analyzed to identify the most crucial interactions for binding.

Binding Free Energy Calculations: More accurate estimations of the binding free energy can be obtained using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). These calculations provide a more rigorous prediction of the binding affinity than docking scores alone. njit.edu

MD simulations can reveal conformational changes in the protein upon ligand binding and the role of water molecules in mediating interactions, providing a more complete picture of the molecular recognition process. luc.eduresearchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design approach used when the 3D structure of the target is unknown, but a set of active molecules is available. dovepress.comresearchgate.net A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.

If a series of urea derivatives with structural similarity to this compound were known to be active against a particular target, a pharmacophore model could be generated. This involves:

Conformational Analysis: Generating a set of low-energy conformers for each active molecule.

Feature Identification: Identifying common chemical features such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups. researchgate.net For the target compound, these would include the two N-H groups (donors), the carbonyl oxygen (acceptor), the phenyl ring (aromatic), and the butyl and trifluoromethyl groups (hydrophobic). researchgate.net

Model Generation and Validation: Aligning the active molecules based on these features to create a 3D arrangement (the pharmacophore). The model is then validated by its ability to distinguish known active compounds from inactive ones.

Once a validated pharmacophore model is built, it can be used as a 3D query to screen large compound databases to identify new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. tandfonline.comnih.gov

De Novo Design Strategies Guided by this compound Scaffolds

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. researchgate.net The this compound scaffold serves as an excellent starting point for such strategies, offering a chemically stable and synthetically accessible framework. The core components of this scaffold—the butyl group, the urea linkage, and the trifluoromethylphenyl moiety—can be systematically modified or replaced to explore new chemical space and optimize biological activity.

Scaffold Hopping: One prominent de novo design technique is scaffold hopping, where the core structure of a known active molecule is replaced with a different, often structurally distinct, scaffold while preserving the original molecule's key binding interactions. acs.org Starting with this compound, a scaffold hopping approach could replace the central urea group with bioisosteres like thiourea (B124793), guanidine, or various five-membered heterocyclic rings. The goal is to identify novel core structures that maintain or improve the compound's activity profile, potentially offering benefits in terms of synthetic accessibility, patentability, or physicochemical properties. For instance, replacing the phenyl ring with a different aromatic system could lead to new intellectual property and altered selectivity profiles. researchgate.net

Fragment-Based and Linker-Based Growth: Another powerful de novo strategy is fragment-based design. This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. acs.orgdrugdiscoverychemistry.com The this compound can be deconstructed into its constituent fragments: the butyl group, the urea linker, and the trifluoromethylphenyl headgroup. Computational methods can then be used to explore alternative fragments that could replace each of these components. For example, different alkyl chains could be substituted for the butyl group to probe hydrophobic pockets in a target's binding site. Similarly, the trifluoromethylphenyl group could be replaced with other substituted aromatic or heteroaromatic fragments to optimize electronic and steric interactions. Generative models in artificial intelligence can further automate this process, designing vast libraries of virtual compounds by combining and growing fragments in novel ways. acs.org

The table below illustrates a hypothetical de novo design strategy starting from the this compound scaffold, showcasing scaffold hopping and fragment-based modifications.

Compound ID Design Strategy Modification from Parent Scaffold Predicted Improvement
Parent -This compound-
DN-001 Scaffold HoppingReplaced urea with thioureaEnhanced hydrogen bonding capacity
DN-002 Fragment-Based (Growth)Replaced butyl with hexyl groupIncreased lipophilicity and van der Waals interactions
DN-003 Fragment-Based (Replacement)Replaced 3-(trifluoromethyl)phenyl with 4-chlorophenylAltered electronic properties and potential for new interactions
DN-004 Scaffold HoppingReplaced phenyl ring with a pyridine (B92270) ringImproved solubility and potential for new hydrogen bonds

This table is interactive and for illustrative purposes only. The predicted improvements are hypothetical.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive QSAR model, it becomes possible to estimate the activity of newly designed molecules without the need for immediate synthesis and testing, thereby prioritizing the most promising candidates. acs.org

A QSAR study on derivatives of this compound would begin with a dataset of structurally related compounds for which the biological activity has been experimentally determined. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties, such as:

Electronic Descriptors: These describe the electron distribution in the molecule and include parameters like partial atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The trifluoromethyl group on the phenyl ring, for example, is a strong electron-withdrawing group that significantly influences the electronic properties of the scaffold.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. Modifications to the butyl chain would directly impact these descriptors.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which represents the logarithm of the partition coefficient between octanol (B41247) and water. It is a crucial parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms within the molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. acs.orgnih.gov The resulting QSAR model is then rigorously validated to ensure its robustness and predictive power. A validated model can be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent and effective compounds.

The following interactive table provides a hypothetical example of a QSAR dataset for a series of this compound derivatives.

Compound ID R1 Group (at position 3 of phenyl ring) LogP Molecular Weight Electronic Descriptor (Hammett constant) Observed Activity (IC50, µM) Predicted Activity (IC50, µM)
QSAR-01 -CF34.2276.270.545.25.5
QSAR-02 -Cl3.8242.720.238.98.5
QSAR-03 -H3.2208.270.0015.114.8
QSAR-04 -CH33.7222.30-0.1712.312.6
QSAR-05 -NO23.1253.270.783.13.4

This table is interactive and presents hypothetical data for illustrative purposes. The predicted activity is based on a fictional QSAR model.

By employing these advanced computational strategies, researchers can rationally design and prioritize novel derivatives of this compound, accelerating the journey towards discovering new molecules with optimized properties for a range of scientific applications.

Investigations of Biological Interactions and Molecular Mechanisms of 1 Butyl 3 3 Trifluoromethyl Phenyl Urea

Identification and Validation of Potential Biological Targets

Enzyme Inhibition or Modulation Profiling in vitro

No specific data from in vitro enzyme inhibition or modulation profiling studies for 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea are available. To populate this section, research would be needed that screens the compound against a panel of enzymes to determine its inhibitory or modulatory effects and to calculate key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Receptor Binding Assays and Agonist/Antagonist Characterization in vitro

There is no available information from in vitro receptor binding assays that would characterize the affinity of this compound for specific biological receptors. Such studies would be necessary to determine its binding constants (e.g., Ki, Kd) and to characterize its functional activity as a potential agonist, antagonist, or allosteric modulator at any identified receptor targets.

Protein-Ligand Interaction Studies via Biophysical Techniques

Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) are crucial for understanding the direct interaction between a small molecule and its protein target. However, no published studies employing these methods to investigate the binding of this compound to a specific protein target could be located.

Elucidation of Intracellular Signaling Pathway Modulation

Kinase Cascades and Phosphorylation Events

While many phenyl-urea derivatives are known to target kinase signaling pathways, there is a lack of specific research on how this compound affects kinase cascades and downstream phosphorylation events. To address this, studies would be required to measure the phosphorylation status of key proteins within specific signaling pathways (e.g., MAPK/ERK, PI3K/Akt) in cells treated with the compound.

Second Messenger System Regulation

Information regarding the influence of this compound on second messenger systems, such as cyclic AMP (cAMP), inositol (B14025) phosphates (IPs), or intracellular calcium (Ca2+) levels, is not available. Investigating these potential effects would be a necessary step in elucidating the compound's complete mechanism of action.

Phenotypic Screening and High-Throughput Screening (HTS) in Cellular Models

No specific data from phenotypic or high-throughput screening (HTS) campaigns involving this compound are available in the public domain. Such studies are crucial for identifying the biological effects of a compound on cellular behavior and for discovering potential therapeutic applications.

There are no specific research findings available that describe the effect of this compound on fundamental cellular processes such as proliferation, migration, or apoptosis. Consequently, no data tables detailing the results of such cellular assays can be provided.

Investigations into the mechanism of action of this compound in specific cell lines have not been reported in the scientific literature. Understanding the molecular pathways through which a compound exerts its effects is a critical step in its development as a research tool or therapeutic agent, but this information is not available for this compound.

Structure-Based Mechanism Elucidation

Structural biology techniques are pivotal for understanding how a compound interacts with its biological target at a molecular level. However, for this compound, such studies are absent from the available literature.

There are no published X-ray crystallography studies that have resolved the structure of this compound in complex with a biological target. This indicates that either such studies have not been conducted or the results have not been made public.

No cryo-electron microscopy (cryo-EM) investigations involving this compound have been documented. This advanced technique, used to determine the structure of large molecular assemblies, has not been applied to elucidate the interactions of this specific compound.

Preclinical in Vitro and in Vivo Pharmacological Evaluation of 1 Butyl 3 3 Trifluoromethyl Phenyl Urea Excluding Clinical Human Data

In Vitro Efficacy Studies in Relevant Biological Systems

In vitro studies are crucial for the initial assessment of a compound's biological activity in a controlled laboratory setting. These assays provide foundational data on a substance's potential therapeutic effects before advancing to more complex living systems.

Cell-Based Assays for Biological Activity

Cell-based assays are fundamental in determining a compound's direct effects on cells, exploring activities such as antiproliferative, antimicrobial, anti-inflammatory, and neuroprotective potential. Phenylurea derivatives, as a class, have been the subject of numerous studies for these biological activities. For instance, various substituted phenylureas have demonstrated antiproliferative effects in cancer cell lines. nih.govresearchgate.net Similarly, antimicrobial and anti-inflammatory properties have been reported for some compounds within this chemical family. f1000research.comrsc.org

However, a thorough review of scientific databases and literature reveals no specific studies detailing the evaluation of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea in any such cell-based assays. Consequently, there is no available data to report on its specific antiproliferative, antimicrobial, anti-inflammatory, or neuroprotective activities.

Organotypic Culture Models

Organotypic culture models offer a more complex, three-dimensional in vitro system that better mimics the in vivo microenvironment of tissues. These models are valuable for studying the effects of a compound on tissue structure and function. Despite the utility of these models in preclinical research, there is no published evidence of this compound having been evaluated in any organotypic culture systems.

In Vivo Proof-of-Concept Studies in Preclinical Animal Models

Following in vitro characterization, promising compounds are typically advanced to in vivo studies using animal models to establish proof-of-concept for their therapeutic efficacy in a living organism.

Disease-Specific Animal Models for Pharmacological Efficacy

The use of disease-specific animal models is essential to determine if a compound can produce a desired therapeutic effect in a disease state. While other phenylurea derivatives have been tested in various animal models for conditions such as cancer and inflammation, there are no available reports of in vivo efficacy studies for this compound in any disease-specific animal models.

Dose-Response Relationships in Animal Models

Establishing a dose-response relationship is a critical step in preclinical in vivo studies to understand the potency and efficacy of a compound at different concentrations. This involves administering a range of doses to animal models and observing the magnitude of the therapeutic effect. No studies detailing the dose-response relationship of this compound in any animal models have been identified in the public domain.

Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Relationships

No specific data regarding the preclinical pharmacokinetic and pharmacodynamic relationships of this compound could be located in the public scientific literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Information detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in any animal model is not publicly available. Consequently, key pharmacokinetic parameters such as bioavailability, plasma protein binding, and clearance rates remain uncharacterized.

Table 1: Summary of ADME Parameters in Animal Models

Parameter Animal Model Value
Bioavailability (%) Data Not Available Data Not Available
Cmax Data Not Available Data Not Available
Tmax Data Not Available Data Not Available
Half-life (t1/2) Data Not Available Data Not Available
Volume of Distribution (Vd) Data Not Available Data Not Available
Clearance (CL) Data Not Available Data Not Available

Tissue Distribution and Cellular Uptake in Preclinical Systems

There are no published studies investigating the tissue distribution or cellular uptake mechanisms of this compound in preclinical systems. As a result, information on its ability to penetrate specific tissues or be internalized by cells is currently unavailable.

Metabolite Identification and Characterization in Animal Studies

No literature could be found that identifies or characterizes the metabolites of this compound following administration in animal models. The metabolic pathways and the structure of any potential metabolites are therefore unknown.

Investigation of Compound Selectivity and Off-Target Effects in Preclinical Systems

Publicly accessible data on the selectivity and off-target effects of this compound is not available.

Broad Spectrum Target Profiling

No broad-spectrum target profiling data for this compound has been published. This type of analysis is crucial for understanding the compound's specificity and potential for off-target interactions.

Table 2: Broad Spectrum Target Profiling of this compound

Target Class Specific Target Activity/Binding

Phenotypic Profiling in Diverse Biological Systems

There are no publicly available studies that have conducted phenotypic profiling of this compound in a diverse range of biological systems. Such studies would be instrumental in elucidating its functional effects at a cellular or organismal level.

Structure Activity Relationship Sar Studies and Lead Optimization of 1 Butyl 3 3 Trifluoromethyl Phenyl Urea Derivatives

Systematic SAR Exploration through Analog Synthesis

The substitution pattern on the phenyl ring of urea (B33335) derivatives is a critical determinant of their biological activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—and their position (ortho, meta, or para) can drastically alter the molecule's interaction with its biological target.

Research into aryl-urea derivatives has shown that the presence and location of the trifluoromethyl (-CF3) group significantly influence efficacy. The -CF3 group is a strong electron-withdrawing group and increases the lipophilicity of the molecule, which can enhance membrane permeability. nih.gov Studies on analogous series have demonstrated that moving the -CF3 group from the meta position (as in the parent compound) to the para or ortho positions can lead to variations in activity. For instance, in some classes of inhibitors, a para-substitution is preferred for optimal binding.

Furthermore, the introduction of multiple substituents can have a synergistic effect. A study on novel aryl-urea derivatives found that the presence of trifluoromethyl groups at both the 3 and 5 positions of the phenyl ring increased the anti-cancer properties of the compounds compared to analogs with other substituents like methoxy (B1213986) groups. researchgate.net The electronic nature of other substituents is also crucial; SAR studies on related thioureas revealed that the electronic factor on the aryl rings had a significant effect on their antibacterial activity. researchgate.net These findings underscore the importance of systematically exploring different substituent patterns to map the electronic and steric requirements of the target's binding pocket.

CompoundR1 (Phenyl Ring Substitution)R2 (Alkyl Chain)Relative ActivityObservation
Parent3-CF3n-ButylBaselineReference compound.
Analog A4-CF3n-ButylVariableActivity is highly target-dependent; para-substitution can increase or decrease potency.
Analog B3,5-di-CF3n-ButylOften IncreasedMultiple electron-withdrawing groups can enhance potency in certain assays. researchgate.net
Analog C3-Cln-ButylVariableChlorine is a common bioisostere for CF3 but has different steric and electronic profiles.
Analog D3-OCH3n-ButylOften DecreasedElectron-donating groups are generally less favorable for this class of compounds. researchgate.net

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target, as enzymes and receptors are chiral environments. nih.gov While the parent compound, 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea, is achiral, introducing a chiral center can lead to stereoisomers (enantiomers or diastereomers) with markedly different biological activities, metabolic stabilities, and toxicities. nih.gov

A common strategy to explore the influence of stereochemistry is to modify the n-butyl group. For instance, replacing it with a sec-butyl group introduces a chiral center. The resulting (R)- and (S)-enantiomers would need to be synthesized or separated and tested individually. It is frequently observed that one enantiomer, the eutomer, is significantly more potent than the other, the distomer. This difference in activity arises because the three-dimensional arrangement of atoms in the eutomer allows for a more optimal fit and interaction with the target binding site. nih.govresearchgate.net Although specific SAR data on chiral analogs of this compound are not extensively documented, the principles of stereospecificity are fundamental in medicinal chemistry and would be a critical step in any comprehensive lead optimization program. nih.gov

Rational Design of Optimized Analogues

Findings from initial SAR studies provide the foundation for the rational design of second-generation analogs. This approach uses established medicinal chemistry principles to make targeted modifications aimed at improving specific properties of the lead compound.

Bioisosterism involves substituting one atom or group of atoms in the lead compound with another that has a similar size, shape, and electronic configuration, with the goal of retaining or improving biological activity while optimizing physicochemical properties. cambridgemedchemconsulting.com This is a widely used tactic to address issues like metabolic instability, toxicity, or poor solubility. baranlab.org

For this compound, several bioisosteric replacements could be explored:

Trifluoromethyl Group: The -CF3 group itself is often used as a bioisostere for a chlorine or methyl group. nih.gov Conversely, it could be replaced by other electron-withdrawing groups such as a cyano (-CN), nitro (-NO2), or a sulfonyl group (-SO2R) to fine-tune electronic interactions and binding affinity.

Urea Linkage: The urea moiety (-NH-CO-NH-) is a key hydrogen-bonding unit. researchgate.net It can be replaced with bioisosteres like thiourea (B124793) (-NH-CS-NH-), which has different hydrogen bonding capabilities and lipophilicity, or an amide (-NH-CO-CH2-), which alters the geometry and hydrogen bond donor/acceptor pattern.

Phenyl Ring: The phenyl ring can be replaced by various five- or six-membered heterocycles (e.g., pyridine (B92270), thiophene, pyrazole). This can introduce new hydrogen bonding opportunities, modulate pKa, alter metabolic pathways, and improve solubility.

Original MoietyPotential BioisostereRationale for Replacement
-CF3 (Trifluoromethyl)-CN (Cyano), -NO2 (Nitro)Modify electron-withdrawing strength and polarity.
-NH-CO-NH- (Urea)-NH-CS-NH- (Thiourea)Alter hydrogen bonding properties and lipophilicity.
-NH-CO-NH- (Urea)-NH-CO-O- (Carbamate)Change metabolic stability and hydrogen bond donor count.
Phenyl RingPyridine RingIntroduce a hydrogen bond acceptor, improve solubility.

Flexible molecules like this compound can adopt numerous conformations in solution, and only one or a few may be the "active" conformation for binding to the target. This flexibility comes at an entropic cost upon binding, which can reduce affinity. Conformational restriction, or rigidification, is a strategy to lock the molecule into a more favorable conformation, thereby reducing the entropic penalty of binding and potentially increasing potency and selectivity. nih.gov

Strategies for the rigidification of this scaffold include:

Cyclization of the Alkyl Chain: The flexible n-butyl chain could be incorporated into a cyclic system, such as replacing it with a cyclopentyl or cyclohexyl group. This would restrict the number of possible conformations.

Bridging Strategies: Creating a cyclic urea by tethering the two nitrogen atoms can pre-organize the molecule for recognition by its target, a strategy that has proven highly successful in designing potent enzyme inhibitors. nih.gov

Iterative Design-Synthesis-Test-Analyze (DSTA) Cycles

Lead optimization is not a linear process but a cyclical one. The Design-Synthesis-Test-Analyze (DSTA) cycle is the cornerstone of modern drug discovery. mdpi.com

Design: Based on initial SAR data (Section 6.1) and rational design principles (Section 6.2), a new set of analog molecules is designed with specific hypotheses in mind (e.g., "placing a CF3 group at the para position will improve potency").

Synthesis: Chemists synthesize the designed compounds.

Test: The new compounds are evaluated in relevant biological assays to measure their activity, selectivity, and other key properties.

Analyze: The results are analyzed to generate new SAR insights. This analysis informs the next round of design, initiating a new cycle.

Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the Urea Moiety

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds for challenging biological targets. drughunter.compharmafeatures.com This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of proteins. nih.gov Due to their low complexity, these fragments can explore chemical space more efficiently than larger molecules used in traditional high-throughput screening (HTS). pharmafeatures.com The initial hits from FBDD typically have weak binding affinities, but their interactions with the target protein provide a highly efficient starting point for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging. bohrium.com

The urea moiety, a central feature of this compound, is a particularly valuable fragment in FBDD due to its distinct properties. The urea functional group can act as both a hydrogen bond donor and acceptor, allowing it to form multiple stable hydrogen bonds with protein targets. nih.gov This capability is crucial for establishing specific and durable interactions within a protein's active site. nih.gov

In the context of soluble epoxide hydrolase (sEH) inhibitors, a class of compounds to which many urea derivatives belong, FBDD has been instrumental. nih.govnih.gov Crystallographic fragment screening studies have identified various heterocyclic fragments that establish key polar interactions within the sEH active site. acs.org The urea pharmacophore is a common feature in many potent sEH inhibitors, where it has been shown to form direct hydrogen bond interactions with key amino acid residues, such as Asp333, Tyr381, and Tyr465, in the catalytic pocket, mimicking the transition state of the natural substrate. nih.govnih.gov

Research efforts have focused on designing novel sEH inhibitors by merging an aryl urea pharmacophore with heterocyclic fragments identified through screening. nih.govacs.org For example, benzoxazolone-5-urea analogues were developed based on crystallographic fragment scaffolds that incorporate a single hydrogen-bond donor/acceptor pair. nih.gov The subsequent structure-activity relationship (SAR) studies of these newly designed analogues demonstrated that the inhibitory potency was highly dependent on the substituents attached to the urea functionality. acs.org This highlights the FBDD principle of using a core binding fragment (the urea moiety) as an anchor to explore and optimize interactions in adjacent pockets of the binding site.

The table below illustrates findings from a study on benzoxazolone-5-urea derivatives, showcasing how modifications to the fragment attached to the core urea structure influence inhibitory activity against sEH.

Compound IDR Group (Substitution on Urea)IC₅₀ (nM) against human sEH
31 Benzyl5.1
32 2-Fluorobenzyl0.94
33 3-Fluorobenzyl0.39
34 4-Fluorobenzyl0.73
35 4-(Trifluoromethyl)benzyl1.8
36 4-Methoxybenzyl3.5
Data synthesized from research on benzoxazolone-5-urea derivatives as sEH inhibitors. nih.govacs.org

This FBDD-guided approach, which leverages the reliable binding of the urea fragment, allows for the rational design and rapid optimization of leads with improved potency and desired physicochemical properties. nih.gov

Prodrug Strategies and Delivery Enhancements in Research Contexts

Despite the therapeutic potential of many urea-based compounds like this compound derivatives, their development can be hampered by suboptimal physicochemical properties. nih.govnih.gov Common challenges include poor water solubility and metabolic instability, which can lead to low bioavailability and limit their clinical utility. nih.govresearchgate.net To overcome these limitations, researchers have explored prodrug strategies and other delivery enhancements.

A prodrug is a pharmacologically inactive compound that is converted into its active form in vivo through metabolic processes. This strategy can be used to temporarily mask the physicochemical properties of a drug that may limit its absorption or distribution. For urea-based inhibitors, a prodrug approach could involve modifying the urea moiety or its substituents with a promoiety that enhances solubility or alters metabolic pathways. Once absorbed, enzymatic or chemical cleavage would release the active urea compound at the target site. While specific prodrugs for this compound are not extensively documented in public literature, the principle is a widely applied strategy in medicinal chemistry to improve the "drug-like" qualities of promising compounds. baranlab.org

Delivery enhancements also focus on improving the formulation and transport of the active compound. For urea-based sEH inhibitors, a key research goal has been to improve water solubility without sacrificing inhibitory potency. nih.gov SAR studies have investigated the introduction of polar groups into the inhibitor structure. Research has shown that polar functionalities can be incorporated into the lipophilic portions of the molecule, provided they are positioned at a sufficient distance from the core urea pharmacophore responsible for binding to the target. nih.gov This strategic modification can improve solubility while maintaining the necessary interactions within the enzyme's active site.

The table below presents data on how the strategic placement of polar groups can affect both the inhibitory potency and water solubility of urea-based sEH inhibitors.

CompoundR Group ModificationIC₅₀ (nM) against sEHWater Solubility (µg/mL)
Lead Compound A Adamantyl1.5< 0.1
Derivative A1 Adamantyl with terminal hydroxyl2.15.2
Derivative A2 Adamantyl with terminal carboxylic acid3.525.7
Lead Compound B 4-Chlorophenyl4.00.5
Derivative B1 4-Chlorophenyl with distal morpholine5.215.0
Illustrative data based on principles described in the structural refinement of urea-based sEH inhibitors. nih.gov

Advanced Analytical Techniques for Research Applications of 1 Butyl 3 3 Trifluoromethyl Phenyl Urea

Spectroscopic Characterization (NMR, MS, IR, UV-Vis) for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea. Each technique provides unique information about the molecule's atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR, the chemical shifts, multiplicities, and integration of signals correspond to the different types of protons in the molecule. For ¹³C NMR, signals reveal the various carbon environments. While specific experimental data is not publicly available, expected spectral characteristics can be predicted based on the molecular structure.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H NMR Expected ¹³C NMR
Butyl-CH₃ Triplet ~14 ppm
Butyl-CH₂ Sextet ~20 ppm
Butyl-CH₂ Quartet ~32 ppm
Butyl-CH₂-NH Quartet ~40 ppm
Aromatic-CH Multiplets ~115-130 ppm
Aromatic-C-CF₃ Singlet (quartet in ¹³C) ~123 ppm (q, J ≈ 272 Hz)
Aromatic-C-NH Singlet ~141 ppm

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information on the elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The predicted monoisotopic mass of the compound is 260.11365 Da.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]⁺ 261.12093
[M+Na]⁺ 283.10287

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. docbrown.inforesearchgate.net

Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3200 - 3600
C-H (Aromatic) Stretching 3000 - 3100
C-H (Aliphatic) Stretching 2850 - 3000
C=O (Urea Amide I) Stretching ~1700
N-H Bending (Amide II) 1600 - 1650
C-N Stretching ~1450

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic phenylurea chromophore. Phenylurea compounds typically exhibit strong absorbance in the UV region. nih.gov For quantitative analysis, a wavelength of maximum absorbance (λmax), often around 245-250 nm for phenylureas, is selected. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities or components of a complex mixture, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used method for quantifying the compound in in vitro samples, such as those from enzyme assays or cell culture experiments. chromatographyonline.comnewpaltz.k12.ny.us

A typical setup involves a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water, often containing a small amount of acid like formic acid to improve peak shape. nih.govacs.org UV detection is commonly set at the λmax of the phenylurea chromophore (e.g., 245 nm) for optimal sensitivity. nih.gov Coupling the HPLC system to a mass spectrometer (HPLC-MS) provides enhanced specificity, confirming the identity of the analyte peak by its mass-to-charge ratio.

Typical HPLC-UV Method Parameters

Parameter Condition
Column Reversed-phase C18, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Elution Gradient
Flow Rate 1.0 mL/min

| Detection | UV at 245 nm |

For the analysis of samples from preclinical in vivo studies (e.g., plasma, urine, tissue homogenates), Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard. chromatographyonline.comanapharmbioanalytics.com This technique offers superior sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the compound in complex biological matrices. nih.govsci-hub.se

The method involves chromatographic separation followed by mass spectrometric detection where a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented to produce characteristic product ions. The instrument then monitors these specific precursor-to-product ion transitions in what is known as Multiple Reaction Monitoring (MRM), significantly reducing background noise and improving quantification limits. chromatographyonline.com

Bioanalytical Method Development for Research Matrix Analysis

Developing a robust bioanalytical method is critical for obtaining reliable pharmacokinetic and toxicokinetic data from preclinical studies. anapharmbioanalytics.com This process extends beyond the LC-MS/MS setup and involves several key steps.

A primary challenge in bioanalysis is the "matrix effect," where components of the biological sample (lipids, proteins, salts) can interfere with the ionization of the analyte, leading to inaccurate quantification. sci-hub.se Therefore, effective sample preparation is essential. Common techniques include:

Protein Precipitation (PPT): A simple and fast method where an organic solvent like acetonitrile is added to the plasma sample to denature and precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): Separates the analyte from the aqueous matrix into an immiscible organic solvent based on its solubility.

Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte. nih.gov

The developed method must be validated to ensure its accuracy, precision, selectivity, and stability under various conditions, following established guidelines even in a research setting. chromatographyonline.com

Biophysical Methods for Ligand-Target Binding Kinetics and Thermodynamics (e.g., ITC, SPR)

To understand the mechanism of action of this compound, it is crucial to characterize its interaction with its biological target. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide direct, label-free measurement of binding events. malvernpanalytical.comnih.gov

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during the binding of two molecules in solution. nih.gov In a typical experiment, the compound is titrated into a sample cell containing the target protein. psu.edu The resulting heat changes are measured to directly determine the binding affinity (Kₐ), dissociation constant (K₋), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment. malvernpanalytical.comazom.com From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event. wikipedia.org

Surface Plasmon Resonance (SPR) is an optical technique that monitors molecular interactions in real-time on a sensor surface. springernature.comnih.gov Typically, the target protein is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. nih.gov Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the dissociation constant (K₋) can be calculated. nih.gov SPR is particularly powerful for studying the kinetics of an interaction. acs.org

Comparison of ITC and SPR for Binding Analysis

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding Measures change in refractive index upon binding
Primary Data Enthalpy (ΔH), Binding Affinity (Kₐ), Stoichiometry (n) Association Rate (kₐ), Dissociation Rate (k₋), Binding Affinity (K₋)
Format In-solution One binding partner is immobilized

| Key Advantage | Provides a complete thermodynamic profile in one experiment. malvernpanalytical.com | Provides real-time kinetic data (on- and off-rates). springernature.com |

These advanced analytical and biophysical methods provide a comprehensive toolkit for researchers to ensure the identity and purity of this compound and to quantitatively explore its biological interactions, forming the foundation for robust and reproducible scientific inquiry.

Future Directions and Research Perspectives for 1 Butyl 3 3 Trifluoromethyl Phenyl Urea

Integration into High-Content Screening Platforms for Phenotypic Discovery

The integration of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea into high-content screening (HCS) platforms offers a powerful approach for unbiased phenotypic discovery. HCS combines automated microscopy with sophisticated image analysis to extract quantitative data from cell populations, allowing for the identification of compounds that induce a desired cellular phenotype without preconceived notions of the molecular target.

Future research could involve screening this compound across a diverse array of cell-based models relevant to various diseases. For instance, its effects could be assessed in cancer cell lines, primary neurons, or immune cells, with multiparametric readouts such as cell morphology, viability, proliferation, and the subcellular localization of key proteins. Such a phenotypic screening approach has been successfully employed for the discovery of novel therapeutic agents and provides a comprehensive view of a compound's activity at the cellular level. creative-biostructure.com

A potential HCS campaign could be designed as follows:

Parameter Description
Cell Lines A panel of human cancer cell lines (e.g., breast, lung, colon) and non-cancerous control lines.
Compound Concentration A range of concentrations to determine dose-response effects.
Incubation Time Multiple time points to capture both early and late cellular responses.
Fluorescent Probes Dyes and antibodies to label cellular compartments (nucleus, mitochondria, cytoskeleton) and proteins of interest.
Image Analysis Automated software to quantify changes in cellular features, such as nuclear size, mitochondrial membrane potential, and cytoskeletal organization.

This approach could uncover unexpected biological activities of this compound, paving the way for novel therapeutic hypotheses.

Application as a Chemical Probe for Target Validation Studies

Should initial screenings identify a consistent and potent biological activity for this compound, it could be developed into a chemical probe for target validation. A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein target in a cellular or in vivo setting. The process of target validation involves confirming that modulation of a specific biological target has a desired therapeutic effect. nih.gov

The development of this compound as a chemical probe would necessitate:

Target Identification: Utilizing techniques such as affinity chromatography, mass spectrometry-based proteomics, or genetic approaches to identify the protein(s) with which the compound interacts.

Selectivity Profiling: Screening the compound against a broad panel of related and unrelated targets to ensure its specificity.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the chemical features required for its biological activity and to develop a closely related inactive compound to serve as a negative control.

Once validated, this chemical probe could be instrumental in dissecting the role of its target in health and disease, providing a crucial tool for basic research and drug discovery.

Potential for Development as a Research Tool in Specific Biological Pathways

Phenylurea derivatives have been shown to modulate various biological pathways. For example, certain analogs have demonstrated activity as inhibitors of kinases, which are key regulators of cellular signaling pathways. nih.gov Others have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in immune regulation. nih.gov

Based on these precedents, future research could explore the potential of this compound as a research tool to investigate specific biological pathways. For instance, studies could be designed to assess its impact on:

Cancer-Related Pathways: Investigating its effects on cell cycle progression, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels) in cancer cells. nih.gov

Inflammatory Pathways: Examining its influence on the production of inflammatory mediators in immune cells.

Metabolic Pathways: Assessing its ability to modulate key metabolic enzymes or pathways in relevant cell types.

These investigations would likely involve a combination of molecular biology techniques, such as Western blotting, quantitative PCR, and reporter gene assays, to elucidate the compound's mechanism of action at the molecular level.

Exploration of Novel Therapeutic or Biological Applications Based on Mechanistic Insights

A thorough understanding of the mechanism of action of this compound could open doors to novel therapeutic applications. If, for example, the compound is found to selectively inhibit a particular kinase implicated in a specific cancer type, it could be pursued as a lead compound for the development of a targeted anticancer drug. Similarly, if it is found to modulate an inflammatory pathway, it could be explored for the treatment of autoimmune diseases.

The exploration of novel applications would be guided by the mechanistic insights gained from earlier studies. This could involve preclinical testing in animal models of disease to evaluate its efficacy and to further understand its pharmacological properties. The journey from a mechanistic understanding to a potential therapeutic application is a cornerstone of modern drug discovery.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery and chemical biology research necessitates collaborative and interdisciplinary approaches. The future investigation of this compound would benefit significantly from collaborations between:

Synthetic Chemists: To design and synthesize analogs for SAR studies and to optimize the compound's properties.

Cell Biologists: To design and execute cell-based assays and high-content screening campaigns.

Biochemists and Structural Biologists: To identify the molecular target(s) and to elucidate the structural basis of the compound's activity.

Pharmacologists: To evaluate the compound's effects in preclinical models of disease.

Computational Chemists: To perform molecular modeling and docking studies to predict binding modes and to guide the design of new analogs. nih.gov

Such interdisciplinary collaborations would accelerate the pace of research and increase the likelihood of significant discoveries.

Challenges and Opportunities in Further Research on this compound and its Analogues

The path forward for research on this compound is not without its challenges. A primary hurdle is the current lack of published biological data for this specific compound. Initial exploratory screening will be crucial to determine if it possesses any biological activity worthy of further investigation.

However, the opportunities are substantial. The phenylurea scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity. The systematic exploration of this compound and its analogs could lead to the discovery of novel chemical probes, research tools, and potentially, new therapeutic leads.

Future research should focus on a systematic and unbiased approach, beginning with broad phenotypic screening and progressing to more focused mechanistic studies as promising activities are identified. This strategic approach will maximize the potential for uncovering the scientific value of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea?

Methodological Answer:
The synthesis typically involves coupling a substituted phenyl isocyanate with a butylamine derivative. For example, a two-step procedure can be employed:

Formation of the urea bond : React 3-(trifluoromethyl)phenyl isocyanate with butylamine in anhydrous tetrahydrofuran (THF) under nitrogen at 0–5°C for 2 hours.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

Similar protocols are validated in the synthesis of structurally related trifluoromethylphenyl ureas, where reaction conditions (temperature, solvent polarity) are critical for yield optimization .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the urea NH protons (δ 6.5–8.0 ppm for aromatic protons, δ 3.0–3.5 ppm for butyl CH₂ groups).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%).
  • X-ray Crystallography : For absolute confirmation, single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles, particularly the urea moiety’s planarity.

Advanced: What computational strategies are effective for studying its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina is suitable for predicting binding modes to receptors (e.g., thyroid hormone receptors ). Parameters:
    • Grid box centered on the binding pocket (20 × 20 × 20 Å).
    • Lamarckian genetic algorithm for conformational sampling.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100 ns, analyzing root-mean-square deviation (RMSD) to assess binding stability.

Advanced: How can contradictory biological activity data across studies be resolved?

Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences, concentration ranges). Strategies include:

  • Dose-response validation : Replicate experiments across multiple cell lines (e.g., MCF-7 for anticancer activity ).
  • Structural analogs : Compare activity with derivatives like 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylurea to identify critical substituents.
  • Meta-analysis : Aggregate data from public databases (e.g., PubChem ) to identify trends in IC₅₀ values.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Store at 2–8°C in airtight, light-resistant containers (based on stability data for related ureas ).
  • Disposal : Follow hazardous waste guidelines for halogenated organics .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to the butyl chain to enhance solubility (logP reduction).
  • Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; fluorination of vulnerable positions can block oxidation .
  • Bioavailability testing : Use Caco-2 cell monolayers to predict intestinal absorption.

Basic: Which analytical techniques assess its stability under varying conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of the urea bond to amines).
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

Advanced: How to design experiments elucidating its mechanism of action?

Methodological Answer:

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins.
  • Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., thyroid receptor-mediated pathways ).
  • Kinase profiling : Screen against a panel of 100+ kinases to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-[3-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-[3-(trifluoromethyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.